

Application Note & Protocol: Synthesis of Pyridine-2,6-dicarbohydrazide

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Compound of Interest

Compound Name: Pyridine-2,6-dicarbohydrazide

Cat. No.: B1583541

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For: Researchers, scientists, and drug development professionals.

Introduction

Pyridine-2,6-dicarbohydrazide is a versatile organic compound that serves as a crucial building block in supramolecular chemistry and the development of novel therapeutic agents.^[1]^[2] Its rigid pyridine core, flanked by two reactive carbohydrazide moieties, allows for the construction of complex macrocycles, Schiff bases, and coordination polymers.^[1]^[3] These structures are of significant interest due to their potential applications in areas such as metal ion sensing, catalysis, and as antimicrobial or anticancer agents.^[1]^[4]^[5] This document provides a comprehensive, field-proven protocol for the synthesis of **Pyridine-2,6-dicarbohydrazide**, grounded in established chemical principles and rigorous safety practices.

Reaction Scheme & Mechanism

The synthesis of **Pyridine-2,6-dicarbohydrazide** is typically achieved through the hydrazinolysis of diethyl 2,6-pyridinedicarboxylate. This reaction is a nucleophilic acyl substitution where the hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester groups.

Overall Reaction:

Diethyl 2,6-pyridinedicarboxylate + Hydrazine hydrate → **Pyridine-2,6-dicarbohydrazide** + Ethanol + Water

The reaction proceeds via a tetrahedral intermediate, followed by the elimination of ethanol as a leaving group. The use of excess hydrazine hydrate drives the reaction to completion.[6][7]

Experimental Protocol

This protocol is divided into two main stages: the synthesis of the precursor, diethyl 2,6-pyridinedicarboxylate, followed by its conversion to **Pyridine-2,6-dicarbohydrazide**.

Part 1: Synthesis of Diethyl 2,6-pyridinedicarboxylate

This preliminary step involves a Fischer-Speier esterification of pyridine-2,6-dicarboxylic acid.

Materials:

- Pyridine-2,6-dicarboxylic acid
- Absolute ethanol (super dry)
- Concentrated sulfuric acid (H_2SO_4)
- Saturated sodium carbonate (Na_2CO_3) solution
- Chloroform
- Magnesium sulfate (MgSO_4)
- Round-bottom flask with reflux condenser
- Heating mantle
- Stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- To a round-bottom flask, add pyridine-2,6-dicarboxylic acid and an excess of absolute ethanol.[8]
- Add a few drops of concentrated sulfuric acid as a catalyst.[8]
- Reflux the mixture with stirring for approximately 8 hours or until the solid pyridine-2,6-dicarboxylic acid has completely dissolved.[3][8]
- Allow the reaction mixture to cool to room temperature.
- Pour the cooled solution into ice-cold water. A white solid, diethyl 2,6-pyridinedicarboxylate, should precipitate.[3]
- Neutralize the solution by slowly adding a saturated aqueous solution of sodium carbonate until effervescence ceases.
- Extract the product with chloroform three times using a separatory funnel.
- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the pure diethyl 2,6-pyridinedicarboxylate as a white powder.[8]

Part 2: Synthesis of Pyridine-2,6-dicarbohydrazide

This is the final step where the diester is converted to the desired dihydrazide.

Materials:

- Diethyl 2,6-pyridinedicarboxylate
- Hydrazine hydrate (98-100%)
- Ethanol
- Distilled water
- Round-bottom flask with reflux condenser

- Heating mantle
- Stir bar
- Beaker
- Ice bath
- Buchner funnel and filter paper

Procedure:

- In a round-bottom flask, dissolve diethyl 2,6-pyridinedicarboxylate in ethanol.[3]
- Add hydrazine hydrate to the solution. A typical molar ratio of ester to hydrazine hydrate is approximately 1:10 to ensure complete reaction.
- Reflux the mixture with stirring for 5-6 hours.[3][4]
- After reflux, remove about 80% of the ethanol solvent under reduced pressure.[3]
- Add distilled water to the concentrated reaction mixture.[3]
- Cool the mixture in an ice bath or store at a low temperature (e.g., -10°C) for several hours to facilitate the precipitation of the product.[3]
- Collect the resulting white crystalline product by vacuum filtration using a Buchner funnel.[3]
- Wash the crystals with cold water and then a small amount of cold ethanol.
- Dry the purified **Pyridine-2,6-dicarbohydrazide** in a desiccator or under vacuum.

Quantitative Data Summary

The following table provides a summary of the quantitative parameters for the synthesis of **Pyridine-2,6-dicarbohydrazide** from diethyl 2,6-pyridinedicarboxylate.

Parameter	Value	Notes
Starting Materials		
Diethyl 2,6-pyridinedicarboxylate	1 equivalent	
Hydrazine Hydrate (98%)	~10 equivalents	A large excess is used to drive the reaction.
Reaction Conditions		
Solvent	Ethanol	
Temperature	Reflux	
Reaction Time	5-6 hours	[3][4]
Product		
Appearance	White crystalline solid	[3]
Expected Yield	~80%	[3]

Safety Precautions

Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[9][10][11] All handling of this reagent must be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE).[9][11]

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is a common choice), splash-proof goggles or a face shield, and a lab coat.[11]
- Ventilation: Use a certified chemical fume hood to avoid inhalation of vapors.[10][11]
- Spill and Waste Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste.[12] All hydrazine-containing waste must be collected in a designated, sealed container and disposed of according to institutional and local regulations.[9][12]
- In case of exposure:

- Skin contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13]
- Eye contact: Immediately flush with water for at least 15 minutes and seek immediate medical attention.[10]
- Inhalation: Move to fresh air immediately and seek medical attention.[10]

Concentrated sulfuric acid is also highly corrosive. Handle with care and appropriate PPE.

Characterization

The identity and purity of the synthesized **Pyridine-2,6-dicarbohydrazide** can be confirmed using standard analytical techniques:

- Melting Point: Compare the observed melting point with the literature value.
- Spectroscopy:
 - FTIR: Look for the characteristic peaks of N-H and C=O stretching of the hydrazide groups and the disappearance of the C-O stretching of the ester.
 - ^1H and ^{13}C NMR: Confirm the chemical structure by analyzing the chemical shifts and integration of the protons and carbons.
 - Mass Spectrometry: Determine the molecular weight of the compound.

Experimental Workflow Diagram



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Caption: Workflow for the two-part synthesis of **Pyridine-2,6-dicarbohydrazide**.

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